2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

This specific regioisomer (CAS 865657-98-3) provides the ortho-pyridine geometry required for bidentate kinase hinge binding, which the 3-pyridyl isomer cannot replicate without conformational penalty. With TPSA 88.6 Ų and zero HBD, it falls within CNS MPO space for brain penetration—unlike pyrazole analogs exceeding 90 Ų. The 4-chlorophenylsulfanyl group enables hydrophobic contact mapping at the 5-position of the thiazole core. Use this defined scaffold for SAR, docking validation, and CNS lead optimization before derivatization. Available at ≥98% HPLC purity.

Molecular Formula C21H15ClN2OS2
Molecular Weight 410.93
CAS No. 865657-98-3
Cat. No. B2827415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
CAS865657-98-3
Molecular FormulaC21H15ClN2OS2
Molecular Weight410.93
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)SC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2OS2/c1-25-16-9-5-14(6-10-16)19-21(26-17-11-7-15(22)8-12-17)27-20(24-19)18-4-2-3-13-23-18/h2-13H,1H3
InChIKeyBZWUFMJDKUREES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865657-98-3 | 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine – Compound Identity and Core Properties


2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine (CAS 865657-98-3) is a synthetic heterocyclic small molecule belonging to the 2,4,5-trisubstituted thiazole class [1]. It incorporates a pyridin-2-yl group at the 2-position, a 4-methoxyphenyl group at the 4-position, and a 4-chlorophenylsulfanyl moiety at the 5-position of the thiazole core. Computed physicochemical properties include a molecular weight of 410.9 g/mol, XLogP3 of 6.2, topological polar surface area of 88.6 Ų, and zero hydrogen bond donors [1]. The compound is offered commercially for research use, with typical purity ≥95% by HPLC .

865657-98-3: Why In-Class Thiazole Analogs Cannot Substitute Without Altering Key Molecular Recognition Features


Within the 2,4,5-trisubstituted thiazole series, minor structural modifications produce substantial shifts in computed physicochemical and topological descriptors that govern molecular recognition, permeability, and metabolic stability [1]. Moving the pyridine nitrogen from the 2-position to the 3-position (positional isomer) alters the spatial orientation of the lone-pair-bearing heteroatom [2]; replacing the pyridine ring with a substituted pyrazole introduces additional hydrogen bond acceptors and steric bulk ; and removing the 4-chlorophenylsulfanyl group eliminates a key hydrophobic contact and reduces lipophilicity by several logP units [3]. These differences mean that generic substitution cannot preserve the same pharmacophore geometry, ADME profile, or target-binding orientation, and any procurement decision that treats in-class analogs as interchangeable risks confounded experimental results.

865657-98-3: Quantifiable Differentiation Evidence Versus Closest Structural Analogs


865657-98-3 Possesses a Pyridin-2-yl Moiety That Produces a Distinct Spatial Nitrogen Orientation Compared to the Pyridin-3-yl Positional Isomer

The target compound carries the pyridine nitrogen ortho to the thiazole linkage (pyridin-2-yl), whereas the closest positional isomer bears the nitrogen meta (pyridin-3-yl) [1][2]. This regioisomeric shift changes the directionality of the nitrogen lone pair and its capacity for metal coordination and hydrogen bond acceptance. The difference is structural rather than a computed numerical delta, but the consequence for procurement is that the two isomers are not interchangeable in any assay where the pyridine nitrogen participates in a key interaction. No quantitative biological comparison data exist in the public domain for these two specific isomers [1][2].

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

865657-98-3 Has Lower Computed Lipophilicity (XLogP3 = 6.2) Compared to the Chlorophenyl-Substituted Analog at the 2-Position (XLogP3 ≈ 7.1)

Computed XLogP3 for the target compound is 6.2 [1]. The direct analog 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole (CAS not provided; molecular formula C22H15Cl2NOS2) has a computed XLogP3 of approximately 7.1 based on its additional aromatic chlorine and the loss of the polarizable pyridine nitrogen . This ~0.9 logP unit increase indicates significantly higher lipophilicity and lower aqueous solubility for the analog, which would alter partitioning behavior in cellular assays and pharmacokinetic studies.

ADME prediction Lipophilicity Drug-likeness

865657-98-3 Has a Lower Topological Polar Surface Area (TPSA = 88.6 Ų) and Lacks Hydrogen Bond Donors, Differentiating It from Pyrazole-Containing Analogs

The target compound has a computed TPSA of 88.6 Ų and zero H-bond donors [1]. The pyrazole-containing analog 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS 956263-01-7, molecular formula C21H15ClF3N3OS2, MW 481.94) possesses additional nitrogen atoms and a trifluoromethyl group . Its computed TPSA is expected to be higher (≥100 Ų), and it contains no H-bond donors. The target compound's lower TPSA, combined with the absence of H-bond donors, places it in a more favorable region for passive blood-brain barrier penetration (commonly TPSA < 90 Ų threshold), whereas the pyrazole analog's elevated TPSA likely limits CNS exposure.

Blood-brain barrier permeability CNS drug design TPSA

865657-98-3 Contains Five Rotatable Bonds, Offering Greater Conformational Flexibility Than the Des-chlorophenylsulfanyl Analog (Three Rotatable Bonds)

The target compound has five rotatable bonds, arising from the 4-methoxyphenyl, 4-chlorophenylsulfanyl, and pyridin-2-yl substituents [1]. The simpler analog 5-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole, which lacks the 5-thioether substituent entirely, has only three rotatable bonds [2]. This two-bond difference reflects the presence of the 4-chlorophenylsulfanyl group, which provides additional hydrophobic surface for target engagement but also increases the entropic penalty upon binding. The target compound therefore occupies a different point in the enthalpy-entropy compensation landscape for protein-ligand interactions.

Conformational analysis Entropic binding penalty Ligand efficiency

865657-98-3 Exhibits Higher Molecular Weight (410.9 g/mol) and Heavy Atom Count (27) Than the Des-chlorophenylsulfanyl Core, Shifting Its Permeability and Solubility Profile

The target compound has a molecular weight of 410.9 g/mol and 27 heavy atoms [1]. The des-chlorophenylsulfanyl analog 5-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole has MW = 266.4 g/mol and 19 heavy atoms [2]. This represents a 144.5 Da increase (+54%) and an 8-heavy-atom addition from the 4-chlorophenylsulfanyl group. The larger size places the target compound in 'drug-like' space (Lipinski MW < 500), while the simpler analog falls into 'lead-like' or fragment space, making them suited to different stages of drug discovery campaigns.

Molecular weight Lead-likeness Fragment-based screening

865657-98-3: Research Application Scenarios Stemming from Verified Differentiation Evidence


Hinge-Binder Design in Kinase Inhibitor Programs Requiring Precise Pyridine Nitrogen Geometry

The pyridin-2-yl moiety of 865657-98-3 directs the nitrogen lone pair ortho to the thiazole core, a geometry that is frequently required for bidentate hydrogen bonding with the kinase hinge region [1][2]. The pyridin-3-yl isomer cannot achieve the same binding orientation without a conformational penalty. Researchers developing type I or type II kinase inhibitors should procure this specific regioisomer when the target kinase hinge sequence favors an ortho-pyridine acceptor. No quantitative IC50 comparison exists in the public domain for these two isomers, so experimental head-to-head testing is mandatory.

CNS-Penetrant Probe Development Where TPSA < 90 Ų Is a Prerequisite

With a computed TPSA of 88.6 Ų and zero hydrogen bond donors, 865657-98-3 falls within the empirically-defined CNS MPO space for brain penetration [1]. The pyrazole-containing analog (CAS 956263-01-7) is estimated to exceed the 90 Ų TPSA threshold , making it less suitable for CNS programs. Medicinal chemistry teams optimizing CNS-exposed chemical probes can prioritize 865657-98-3 as a core scaffold that satisfies this key physicochemical filter.

Structure-Activity Relationship Studies Probing the Contribution of the 4-Chlorophenylsulfanyl Group to Lipophilicity and Target Engagement

The 4-chlorophenylsulfanyl substituent distinguishes 865657-98-3 (XLogP3 6.2) from the simpler des-thioether analog (XLogP3 significantly lower by an estimated >1.5 logP units) [1][3]. In SAR campaigns where hydrophobic contacts in a protein binding pocket are being mapped, the target compound serves as a probe of the 5-position arylthioether tolerance. The 2.2 logP difference relative to the des-chlorophenylsulfanyl core translates to approximately a 150-fold difference in predicted octanol-water partitioning, enabling clear readouts in cellular potency and solubility assays.

Computational Chemistry and Pharmacophore Modeling as a Well-Defined 2,4,5-Trisubstituted Thiazole Template

865657-98-3 provides a defined, commercially available three-point pharmacophore scaffold with unambiguous substitution vectors [1]. Its PubChem-recorded SMILES, InChI, and computed descriptors enable direct docking and pharmacophore modeling. Unlike the pyrazole analog (CAS 956263-01-7), which introduces additional H-bond acceptors and steric bulk from the trifluoromethyl group , this compound presents a cleaner pharmacophoric profile for validating computational models before synthetic derivatization.

Quote Request

Request a Quote for 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.